molecular formula C18H14Cl2N2O B3000615 (E)-2-Cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide CAS No. 485777-14-8

(E)-2-Cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No. B3000615
CAS RN: 485777-14-8
M. Wt: 345.22
InChI Key: HJQQKNQBTOWQAJ-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide, commonly known as DCP-LA, is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the family of compounds known as enaminones, which have been shown to possess a wide range of biological activities. DCP-LA has been shown to possess anti-inflammatory, neuroprotective, and cognitive-enhancing properties, making it a promising candidate for the treatment of a variety of neurological disorders.

Mechanism of Action

The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act through a variety of pathways. DCP-LA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating inflammation and glucose metabolism. Additionally, DCP-LA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, DCP-LA has been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
DCP-LA has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, DCP-LA has been shown to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). DCP-LA has also been shown to protect against oxidative stress, which is a key contributor to the development of neurological disorders. Finally, DCP-LA has been shown to enhance cognitive function, including memory and attention.

Advantages and Limitations for Lab Experiments

One advantage of DCP-LA is its well-established synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. Additionally, DCP-LA has been extensively studied in vitro and in animal models, which provides a solid foundation for further research. However, one limitation of DCP-LA is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of DCP-LA and to identify potential targets for therapeutic intervention. Finally, there is a need for further research on the safety and efficacy of DCP-LA in humans, including clinical trials to assess its potential as a therapeutic agent.

Synthesis Methods

DCP-LA can be synthesized through a multi-step process involving the condensation of 2,6-dichlorobenzaldehyde with ethyl cyanoacetate, followed by the addition of phenylethylamine and subsequent cyclization. The synthesis of DCP-LA has been well-established and can be performed using standard laboratory techniques.

Scientific Research Applications

DCP-LA has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of conditions such as multiple sclerosis and Alzheimer's disease. Additionally, DCP-LA has been shown to possess neuroprotective properties, which may make it useful in the treatment of conditions such as stroke and traumatic brain injury. Finally, DCP-LA has been shown to possess cognitive-enhancing properties, which may make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and cognitive decline associated with aging.

properties

IUPAC Name

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c19-16-7-4-8-17(20)15(16)11-14(12-21)18(23)22-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,22,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQQKNQBTOWQAJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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